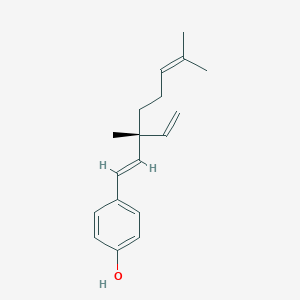
(R)-Bakuchiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Bakuchiol is a natural meroterpene phenol found in the seeds and leaves of the Psoralea corylifolia plant. It has gained significant attention in recent years due to its potential therapeutic properties, particularly in skincare and anti-aging products. Unlike retinol, which can cause irritation, ®-Bakuchiol is known for its gentler effects on the skin while providing similar benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-Bakuchiol involves several steps, starting from the extraction of the compound from Psoralea corylifolia. The synthetic route typically includes:
Extraction: The seeds and leaves are subjected to solvent extraction using ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques to isolate ®-Bakuchiol.
Synthesis: Chemical synthesis can also be employed, involving the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of ®-Bakuchiol often involves large-scale extraction and purification processes. The use of supercritical fluid extraction (SFE) has been explored to enhance yield and purity. This method utilizes supercritical CO2 as a solvent, which is both efficient and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: ®-Bakuchiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert ®-Bakuchiol to its corresponding alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of ®-Bakuchiol, which can have different biological activities and applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for synthesizing other bioactive compounds.
Biology: Studies have shown its antimicrobial and antioxidant properties.
Medicine: ®-Bakuchiol is being explored for its anti-inflammatory and anticancer activities.
Industry: It is widely used in the cosmetic industry, particularly in anti-aging and skin-repair formulations.
Wirkmechanismus
The mechanism of action of ®-Bakuchiol involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress in cells.
Anti-inflammatory Effects: ®-Bakuchiol inhibits the production of pro-inflammatory cytokines.
Antimicrobial Action: It disrupts the cell membrane of bacteria, leading to cell death.
Skin Benefits: It promotes collagen synthesis and reduces the appearance of fine lines and wrinkles.
Vergleich Mit ähnlichen Verbindungen
Retinol: Both ®-Bakuchiol and retinol are used in skincare for their anti-aging properties. ®-Bakuchiol is gentler on the skin.
Tocopherol (Vitamin E): Like ®-Bakuchiol, tocopherol has antioxidant properties but differs in its chemical structure and specific applications.
Curcumin: Both compounds have anti-inflammatory and antioxidant effects, but curcumin is derived from turmeric and has different molecular targets.
Uniqueness: ®-Bakuchiol stands out due to its ability to provide retinol-like benefits without the associated irritation. Its natural origin and broad spectrum of biological activities make it a versatile compound in various applications.
Eigenschaften
Molekularformel |
C18H24O |
|---|---|
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
4-[(1E,3R)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol |
InChI |
InChI=1S/C18H24O/c1-5-18(4,13-6-7-15(2)3)14-12-16-8-10-17(19)11-9-16/h5,7-12,14,19H,1,6,13H2,2-4H3/b14-12+/t18-/m0/s1 |
InChI-Schlüssel |
LFYJSSARVMHQJB-SZEUEKNRSA-N |
Isomerische SMILES |
CC(=CCC[C@](C)(C=C)/C=C/C1=CC=C(C=C1)O)C |
Kanonische SMILES |
CC(=CCCC(C)(C=C)C=CC1=CC=C(C=C1)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


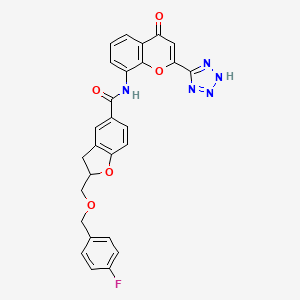
![6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13061618.png)
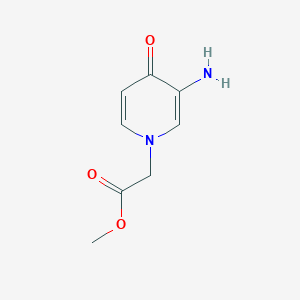



![8-hydroxy-2,2-dimethyl-2H-benzo[g]chromene-5,10-dione](/img/structure/B13061651.png)
![3,6-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13061656.png)
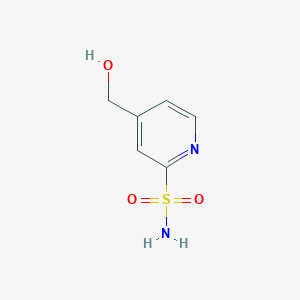
![4-(2-(2,4-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13061660.png)
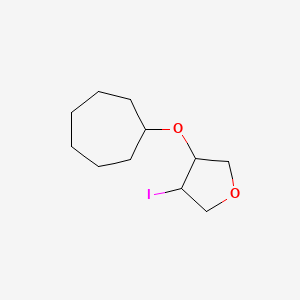
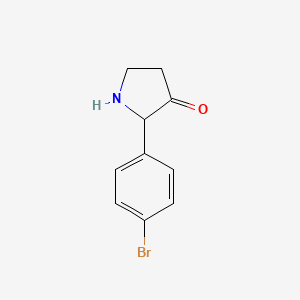
![(3E)-3-[(2,4-Dichlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde](/img/structure/B13061681.png)
![5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13061684.png)
